molecular formula C17H24N2O2 B11790190 Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11790190
M. Wt: 288.4 g/mol
InChI Key: OBEVUCFVGFDTEN-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with the molecular formula C21H24N2O2. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(benzylamino)-8-azabicyclo[32Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound in research .

Biological Activity

Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural resemblance to various bioactive molecules. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H24N2O2C_{17}H_{24}N_{2}O_{2} and a molecular weight of approximately 288.4 g/mol. Its unique bicyclic structure, characterized by an azabicyclic framework, is pivotal in determining its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC17H24N2O2C_{17}H_{24}N_{2}O_{2}
Molecular Weight288.4 g/mol
Key Functional GroupsBenzylamine moiety, carboxylate group

Pharmacological Potential

While specific biological activity data for this compound is limited, related compounds in the azabicyclo family have demonstrated significant pharmacological properties, particularly as monoamine reuptake inhibitors . These compounds are known to interact with neurotransmitter systems, making them potential candidates for treating various psychological and neurological disorders.

Related Compounds and Their Activities

Research into similar bicyclic compounds suggests potential activities such as:

  • Antidepressant Effects : Compounds with similar structures have been shown to inhibit the reuptake of serotonin and norepinephrine, which are critical in mood regulation.
  • Pain Management : Some derivatives have been indicated for use in pain management therapies due to their interaction with pain pathways.
  • Anxiolytic Properties : The modulation of neurotransmitter systems can also lead to anxiolytic effects, making these compounds relevant for anxiety disorders.

Case Studies and Research Findings

  • Monoamine Reuptake Inhibition : A study highlighted the efficacy of 8-azabicyclo[3.2.1]octane derivatives as monoamine reuptake inhibitors. These compounds were shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting a therapeutic potential for depression and anxiety disorders .
  • Kappa Opioid Receptor Antagonism : Research on structurally related compounds demonstrated potent kappa opioid receptor antagonism, indicating possible applications in managing pain without the adverse effects associated with traditional opioids .
  • Structure-Activity Relationships (SAR) : Studies have detailed the structure-activity relationships of various azabicyclo derivatives, emphasizing how modifications to the benzylamine moiety can enhance binding affinity and selectivity for specific receptors .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The presence of functional groups such as the carboxylate and benzylamine allows for further modifications that can enhance its biological activity.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-2-21-17(20)19-15-8-9-16(19)11-14(10-15)18-12-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3

InChI Key

OBEVUCFVGFDTEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCC1CC(C2)NCC3=CC=CC=C3

Origin of Product

United States

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